1-[3-(HYDROXYMETHYL)MORPHOLIN-4-YL]-3-PHENYLPROPAN-1-ONE
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Overview
Description
1-[3-(HYDROXYMETHYL)MORPHOLIN-4-YL]-3-PHENYLPROPAN-1-ONE is a synthetic organic compound that features a morpholine ring, a phenyl group, and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(HYDROXYMETHYL)MORPHOLIN-4-YL]-3-PHENYLPROPAN-1-ONE typically involves the reaction of morpholine derivatives with phenylpropanone derivatives under controlled conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the morpholine, followed by nucleophilic substitution with a phenylpropanone derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(HYDROXYMETHYL)MORPHOLIN-4-YL]-3-PHENYLPROPAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products:
Oxidation: 1-[3-(CARBOXYMETHYL)MORPHOLIN-4-YL]-3-PHENYLPROPAN-1-ONE.
Reduction: 1-[3-(HYDROXYMETHYL)MORPHOLIN-4-YL]-3-PHENYLPROPAN-1-OL.
Substitution: 1-[3-(HYDROXYMETHYL)MORPHOLIN-4-YL]-3-(NITROPHENYL)PROPAN-1-ONE.
Scientific Research Applications
1-[3-(HYDROXYMETHYL)MORPHOLIN-4-YL]-3-PHENYLPROPAN-1-ONE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(HYDROXYMETHYL)MORPHOLIN-4-YL]-3-PHENYLPROPAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
1-[3-(HYDROXYMETHYL)PIPERIDIN-4-YL]-3-PHENYLPROPAN-1-ONE: Similar structure but with a piperidine ring instead of a morpholine ring.
1-[3-(HYDROXYMETHYL)PYRROLIDIN-4-YL]-3-PHENYLPROPAN-1-ONE: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness: 1-[3-(HYDROXYMETHYL)MORPHOLIN-4-YL]-3-PHENYLPROPAN-1-ONE is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The morpholine ring can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and medicinal applications.
Biological Activity
1-[3-(Hydroxymethyl)morpholin-4-yl]-3-phenylpropan-1-one, also known as 3-Hydroxy-1-morpholin-4-yl-3-phenylpropan-1-one, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C13H17NO3
- Molecular Weight : 235.28 g/mol
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors associated with cellular signaling pathways. The presence of the morpholine ring suggests potential interactions with neurotransmitter systems, while the phenyl group may contribute to its lipophilicity and ability to cross biological membranes.
Anticancer Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, a study investigating analogs of this compound found that some derivatives showed nanomolar inhibition of the USP1/UAF1 deubiquitinase complex, which is implicated in cancer cell survival and proliferation. The IC50 values for these compounds ranged from 0.18 μM to 7.8 μM, indicating potent biological activity against cancer cell lines .
Compound | IC50 (μM) | Activity |
---|---|---|
Compound A | 0.18 | High potency against USP1/UAF1 |
Compound B | 0.94 | Moderate potency |
Compound C | 7.8 | Lower potency |
Neuroprotective Effects
The morpholine moiety in the compound suggests potential neuroprotective effects. Morpholine derivatives have been studied for their ability to modulate neurotransmitter release and protect against neurodegeneration. Preliminary studies indicate that the compound may enhance synaptic plasticity and reduce oxidative stress in neuronal cells.
Study on Anticancer Activity
In a high-throughput screening study involving over 400,000 compounds, several morpholine-containing derivatives were identified as potent inhibitors of the USP1/UAF1 complex. Among these, compounds with structural similarities to this compound demonstrated significant cytotoxic effects in non-small cell lung cancer (NSCLC) models . The study highlighted the importance of structure-activity relationships (SAR) in optimizing these compounds for therapeutic use.
Neuroprotective Potential
A recent investigation into the neuroprotective effects of morpholine derivatives revealed that certain analogs could significantly reduce neuronal apoptosis induced by oxidative stress . The study utilized various assays to measure cell viability and oxidative damage, demonstrating that compounds similar to this compound could serve as potential candidates for neurodegenerative disease therapies.
Properties
IUPAC Name |
1-[3-(hydroxymethyl)morpholin-4-yl]-3-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-10-13-11-18-9-8-15(13)14(17)7-6-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUIFFPMJXZEDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)CCC2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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